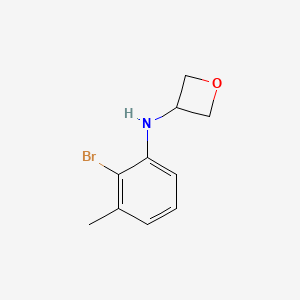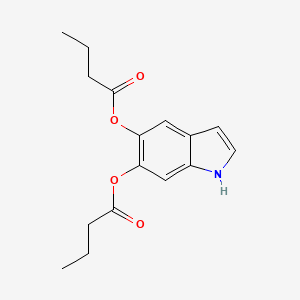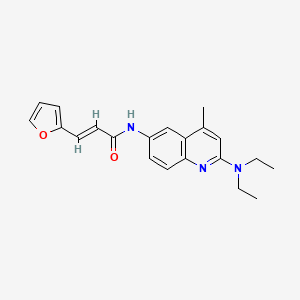
N-(2-(Diethylamino)-4-methylquinolin-6-yl)-3-(furan-2-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(Diethylamino)-4-methylquinolin-6-yl)-3-(furan-2-yl)acrylamide is a complex organic compound that features a quinoline core substituted with a diethylamino group, a methyl group, and a furan-2-yl acrylamide moiety
准备方法
The synthesis of N-(2-(Diethylamino)-4-methylquinolin-6-yl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactionsThe final step involves the coupling of the furan-2-yl acrylamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
N-(2-(Diethylamino)-4-methylquinolin-6-yl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the acrylamide moiety to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
N-(2-(Diethylamino)-4-methylquinolin-6-yl)-3-(furan-2-yl)acrylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes
作用机制
The mechanism of action of N-(2-(Diethylamino)-4-methylquinolin-6-yl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The quinoline core is known to intercalate with DNA, which can disrupt cellular processes and lead to cell death in cancer cells .
相似化合物的比较
Similar compounds to N-(2-(Diethylamino)-4-methylquinolin-6-yl)-3-(furan-2-yl)acrylamide include:
N,N,N′,N′-Tetraethyl-1,2-di (2-furyl)-1,2-ethanediamine: This compound also contains a furan group and is used in similar applications.
The uniqueness of this compound lies in its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties.
属性
分子式 |
C21H23N3O2 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC 名称 |
(E)-N-[2-(diethylamino)-4-methylquinolin-6-yl]-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C21H23N3O2/c1-4-24(5-2)20-13-15(3)18-14-16(8-10-19(18)23-20)22-21(25)11-9-17-7-6-12-26-17/h6-14H,4-5H2,1-3H3,(H,22,25)/b11-9+ |
InChI 键 |
DRKXYVLEIYLCPW-PKNBQFBNSA-N |
手性 SMILES |
CCN(CC)C1=NC2=C(C=C(C=C2)NC(=O)/C=C/C3=CC=CO3)C(=C1)C |
规范 SMILES |
CCN(CC)C1=NC2=C(C=C(C=C2)NC(=O)C=CC3=CC=CO3)C(=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



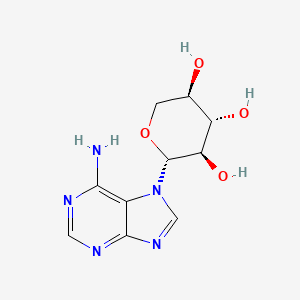
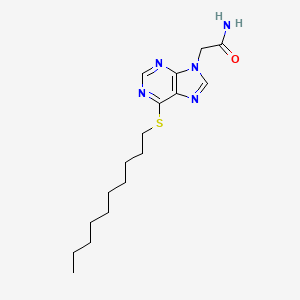

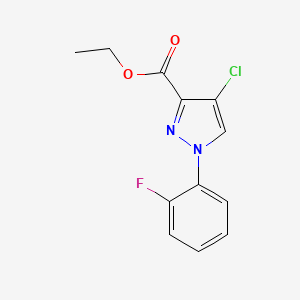
![Benzoic acid, 3-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12932009.png)
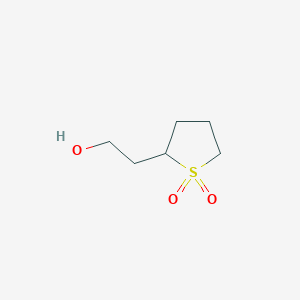
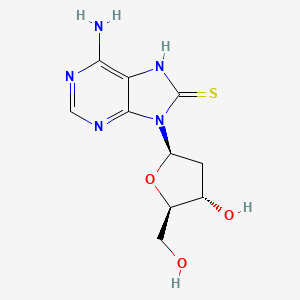
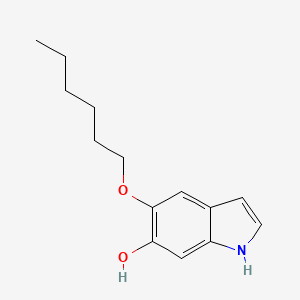
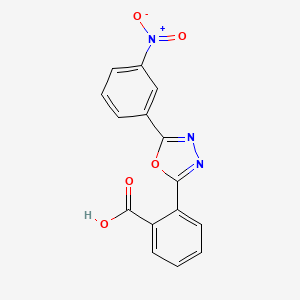
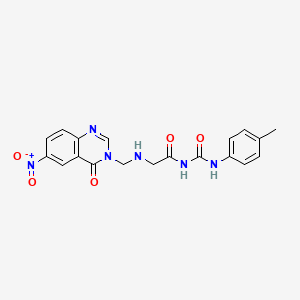
![4-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12932033.png)
